Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate
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Overview
Description
Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate is a heterocyclic compound that belongs to the piperidine family. It is characterized by a piperidine ring substituted with tert-butyl, dimethyl, and oxo groups. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate as a starting material . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
- Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)8-7-13-9(14)6-12(8,4)5/h8H,6-7H2,1-5H3,(H,13,14) |
InChI Key |
LBRQAQOTQXXCGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NCC1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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